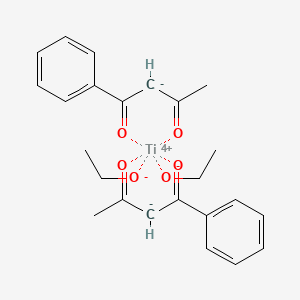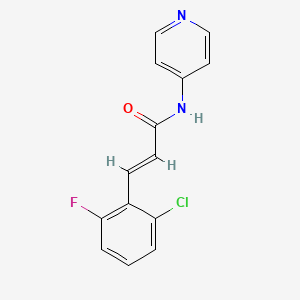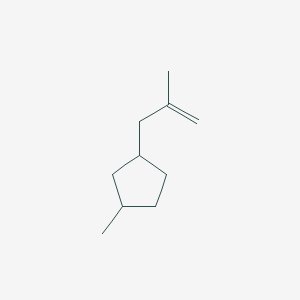
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane has been primarily detected in saliva.
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane is a hydrocarbon.
Scientific Research Applications
Molecular and Crystal Structure
- 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane's structure has been analyzed through x-ray crystal studies, revealing that in solid form, it occurs in the enol form, bound together by strong hydrogen bonds forming infinite chains (Chertanova et al., 1991).
Copolymerization with Ethylene
- This compound plays a role in the synthesis of crystalline methylene-1,2-cyclopentane random copolymers, generated by copolymerization with ethylene and 1,3-butadiene, providing insight into the thermal properties and structure of these copolymers (Pragliola et al., 2013).
Potential in H2 Storage
- The compound's properties relevant to H2 storage applications, such as viscosity, thermal stability, and H2 gas stream purity, have been characterized, indicating its potential as a promising H2 storage material (Luo et al., 2013).
Photoinduced Electron Transfer and Radiolytic Oxidation
- Studies on cyclopentane-1,3-diyl radical cations derived from 1-methyl-3-(2-methyl-2-propenyl)-cyclopentane have been conducted, focusing on photoinduced electron transfer and radiolytic oxidation processes (Adam et al., 1994).
Photochemical and Thermal Isomerizations
- Research on the photochemistry of 1-acyl-2-cyclopentenes, which includes compounds like 1-methyl-3-(2-methyl-2-propenyl)-cyclopentane, has explored their behavior under irradiation and thermal conditions, shedding light on their potential in various chemical transformations (Schaffner, 1976).
Intramolecular Carbolithiation
- The compound has been used in stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, involving intramolecular carbolithiation of olefins (Krief et al., 1996).
Hydrogen Transfer and Intramolecular Cycloaddition
- It has been involved in studies on the activation parameters for 1,5-hydrogen transfer and intramolecular cycloaddition, important for understanding its reactivity in various chemical contexts (Peterson & Carpenter, 1993).
Synthesis of Tricyclic Spiro Compounds
- The compound has been used in the synthesis of tricyclic spiro compounds, demonstrating its utility in complex organic synthesis (Balbolov et al., 2005).
properties
Product Name |
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-3-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C10H18/c1-8(2)6-10-5-4-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
LRXVCZRWTBKTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)CC(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



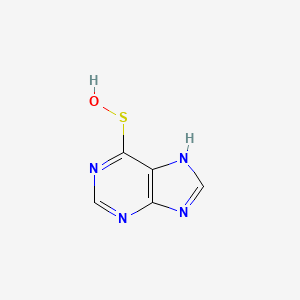
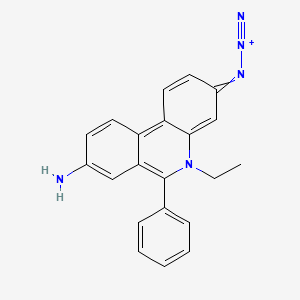
![(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1204957.png)
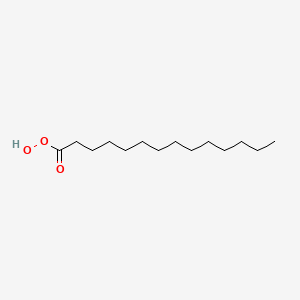
![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)
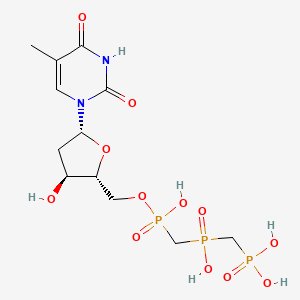
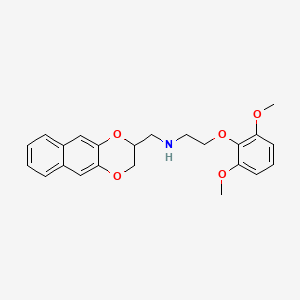
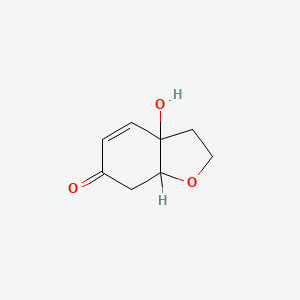
![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)
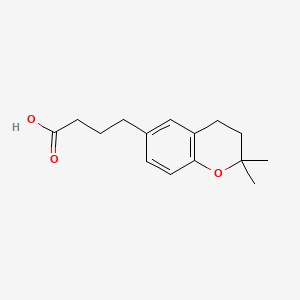
![A benz[a]anthraquinone](/img/structure/B1204968.png)
